3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Cyclobutane Formation: The cyclobutane ring is formed through a cyclization reaction, which can be facilitated by various methods, including photochemical reactions or cycloaddition reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common reagents used in these reactions include bases like piperidine for deprotection, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during coupling reactions.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.
Comparison with Similar Compounds
Compared to other protecting groups like t-butoxycarbonyl (Boc) or benzyl (Bn), the Fmoc group offers several advantages:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in a wide range of reactions.
Ease of Removal: It can be removed under mildly basic conditions, which is gentler on sensitive compounds.
Versatility: The Fmoc group is compatible with a variety of synthetic methods and reagents.
Similar compounds include:
Boc-protected amino acids: Used in peptide synthesis but require acidic conditions for removal.
Bn-protected amino acids: Offer stability but require hydrogenolysis for removal.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)10-13(11-21)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTATNXUUPVFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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